molecular formula C10H19NO2 B1467589 (3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol CAS No. 1568255-97-9

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol

Cat. No. B1467589
CAS RN: 1568255-97-9
M. Wt: 185.26 g/mol
InChI Key: PIWCYPCGCXLKAC-SECBINFHSA-N
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Description

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol, also known as 3R-1-OH-CPM, is a cyclopentyl-substituted pyrrolidin-3-ol compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of around 215°C and a melting point of around -6°C. In the past, 3R-1-OH-CPM has been used as a building block for the synthesis of other compounds and as a starting material for the synthesis of pharmaceuticals. In recent years, it has also been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

One of the primary scientific research applications of pyrrolidine derivatives involves their role as chiral organocatalysts. For example, derivatives of pyrrolidine have been found effective in catalyzing asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. This catalytic activity is attributed to the formation of hydrogen bonds between the catalyst and the reactants, such as β-nitrostyrene, showcasing the importance of these compounds in facilitating enantioselective synthesis (Cui Yan-fang, 2008).

Nucleic Acids Research

Pyrrolidine derivatives have also been investigated for their interactions with nucleic acids. For instance, the incorporation of certain pyrrolidine moieties into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs) has been studied. These modifications induced slight destabilization in INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, highlighting the compound's potential in the study of nucleic acid structures and functions (V. Filichev, E. Pedersen, 2003).

Synthesis of Bioactive Molecules

The versatility of pyrrolidine derivatives extends to the synthesis of bioactive molecules. Research has demonstrated the synthesis of various derivatives by introducing different substituents, which is significant for creating new medicinal molecules with improved biological activity. These studies underscore the compound's role in developing pharmaceuticals and understanding their mechanisms of action (D. D. Rubtsova et al., 2020).

Spectroscopic Studies

Spectroscopic studies of pyrrolidine derivatives provide insights into their structural and conformational properties. For example, research on 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols has explored their conformation through infrared and NMR spectroscopy, contributing to our understanding of pharmacologically interesting compounds (I. Iriepa et al., 2001).

Glycosidase Inhibition

Further research into 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one has shown significant inhibitory activities toward various glycosidases. This indicates the potential of these compounds in developing treatments for diseases related to glycosidase activity, such as diabetes and cancer (F. Popowycz et al., 2004).

properties

IUPAC Name

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-9-3-6-11(7-9)8-10(13)4-1-2-5-10/h9,12-13H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWCYPCGCXLKAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CN2CC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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